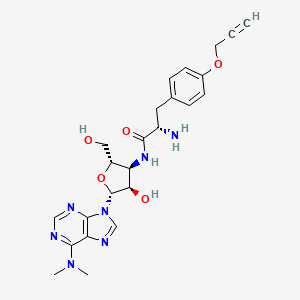

O-Propargyl-Puromycin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIGWQNNSJLQK-IYRMOJGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Propargyl-Puromycin: A Technical Guide to Its Mechanism of Action and Application in Nascent Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Propargyl-Puromycin (OP-Puro) is a powerful molecular tool for the investigation of protein synthesis. As a puromycin (B1679871) analog, it acts as a chain terminator, incorporating into the C-terminus of nascent polypeptide chains and effectively halting translation.[1][2] This incorporation covalently labels newly synthesized proteins with a "clickable" alkyne group.[3][4] This functional handle allows for the subsequent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[5][6] A key advantage of OP-Puro over traditional methods, such as the use of methionine analogs like L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), is that it does not require cells to be cultured in methionine-free media, thus allowing for the study of protein synthesis under more physiologically relevant conditions.[6][7] This guide provides an in-depth overview of the mechanism of action of OP-Puro, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Mechanism of Action

This compound's mechanism of action is a two-step process involving its incorporation into nascent polypeptide chains and the subsequent detection via click chemistry.

1.1. Incorporation into Nascent Polypeptides:

Structurally, OP-Puro mimics the 3' end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[8] This mimicry allows it to enter the acceptor (A) site of a translating ribosome.[9] The ribosome then catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain located in the peptidyl (P) site and the amino group of OP-Puro.[8] Because OP-Puro contains an amide bond instead of an ester bond at the crucial linkage, and lacks the necessary components for translocation to the P site, it acts as a chain terminator, causing the premature release of the truncated, OP-Puro-labeled polypeptide from the ribosome.[1]

1.2. Bio-orthogonal Detection via Click Chemistry:

The propargyl group on the incorporated OP-Puro molecule contains a terminal alkyne. This alkyne serves as a bio-orthogonal handle, meaning it is chemically inert within a biological system but can be specifically reacted with a complementary azide-containing molecule.[6] The most common reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5] This reaction allows for the covalent attachment of various reporter tags to the alkyne-labeled proteins. These tags can include:

-

Fluorophores: Azide-modified fluorescent dyes (e.g., Alexa Fluor 488 azide (B81097), Alexa Fluor 555 azide) are used for the visualization of newly synthesized proteins by fluorescence microscopy or flow cytometry.[10]

-

Biotin: Azide-modified biotin is used for the affinity purification of nascent proteins using streptavidin-coated beads.[11] The purified proteins can then be identified and quantified using mass spectrometry-based proteomics.[6][12]

The following diagram illustrates the core mechanism of action of this compound.

Data Presentation

The following tables summarize typical experimental parameters and quantitative results from studies utilizing this compound.

Table 1: Typical Experimental Parameters for OP-Puro Labeling

| Parameter | Cell Culture | In Vivo (Mouse) |

| OP-Puro Concentration | 2 - 50 µM (optimization recommended for each cell line)[5] | 10 mM stock solution, dosage depends on experimental design[9] |

| Incubation Time | 0.5 - 2 hours (1 hour is often sufficient)[5][13] | Typically 1 hour[9] |

| Negative Control | No OP-Puro treatment; Cycloheximide (B1669411) (CHX) pre-treatment (e.g., 50 µg/mL for 15 min) to inhibit translation[5] | Vehicle control injection |

| Fixation | 4% Paraformaldehyde (PFA) in PBS[11] | Perfusion with 4% PFA |

| Permeabilization | 0.5% Triton X-100 in PBS or Saponin-based buffers[11][13] | Tissue sectioning followed by permeabilization |

Table 2: Example of Quantitative Proteomics Data using OP-Puro

| Study Focus | Cell Type | Labeling Time | Number of Nascent Proteins Identified | Reference |

| Dual pulse labeling for accurate quantification | HeLa cells | Not specified | ~3,000 | [6][12] |

| Rapid changes in protein synthesis | THP-1 macrophages | 15 minutes | >3,700 | [7] |

| Improved profiling of functional translatomes | K562 cells | 2 hours | ~1,500 (with 100 µg protein input) | [14] |

Experimental Protocols

The following are generalized protocols for the use of this compound for fluorescence microscopy and for affinity purification followed by mass spectrometry. Note: Optimization of concentrations and incubation times is highly recommended for each specific cell type and experimental condition.[5]

3.1. Protocol for Fluorescence Microscopy of Nascent Proteins

This protocol outlines the steps for labeling, fixation, click chemistry, and imaging of newly synthesized proteins in cultured cells.

Methodology:

-

Cell Preparation: Plate cells on sterile coverslips in a multi-well plate and allow them to adhere. Apply any experimental treatments as required.

-

OP-Puro Labeling:

-

Prepare a stock solution of OP-Puro (e.g., 20 mM in DMSO).[5]

-

Dilute the OP-Puro stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 20-50 µM).[5]

-

Remove the old medium from the cells and add the OP-Puro containing medium.

-

Incubate for 1 hour at 37°C in a CO2 incubator.[5]

-

For a negative control, incubate a separate set of cells with medium lacking OP-Puro or pre-treat with a translation inhibitor like cycloheximide (e.g., 50 µg/mL for 15 minutes) before adding OP-Puro.[5]

-

-

Fixation and Permeabilization:

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail. A typical cocktail for one coverslip includes:

-

PBS

-

Copper(II) sulfate (B86663) (CuSO4) (e.g., final concentration 1.9 mM)[15]

-

Fluorescent azide (e.g., Alexa Fluor 488 azide, final concentration 20 µM)[15]

-

Freshly prepared reducing agent (e.g., sodium ascorbate (B8700270), final concentration 1.9 mg/mL)[15]

-

-

CRITICAL: Add the components in the order listed, with the reducing agent added last, and use the cocktail immediately.

-

Remove the permeabilization buffer and add the click reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.[3]

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain nuclei with DAPI or Hoechst 33342.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

3.2. Protocol for Affinity Purification and Proteomic Analysis of Nascent Proteins

This protocol describes the labeling of nascent proteins, cell lysis, click reaction with biotin-azide, affinity purification, and preparation for mass spectrometry.

Methodology:

-

Cell Culture and Labeling:

-

Grow cells to the desired confluency.

-

Label nascent proteins by incubating the cells with OP-Puro (e.g., 20 µM) for a specified time (e.g., 2 hours).[11]

-

-

Cell Lysis:

-

Click Chemistry with Biotin-Azide:

-

To the cell lysate, add biotin-azide, CuSO4, and a reducing agent (e.g., sodium ascorbate or a more stable alternative like THPTA).

-

Incubate to allow the click reaction to proceed.

-

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated nascent proteins.[8]

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

Protein Digestion and Sample Preparation:

-

On-bead digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate to digest the captured proteins into peptides.

-

Elution (optional): If a cleavable linker was used between biotin and the azide, the captured proteins can be eluted from the beads before digestion.[14]

-

Collect the peptide-containing supernatant.

-

-

Mass Spectrometry:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use appropriate software to identify and quantify the peptides, and thus the nascent proteins.

-

Conclusion

This compound is a versatile and robust tool for the study of protein synthesis. Its ability to label nascent proteins in a time- and concentration-dependent manner, coupled with the high specificity of click chemistry, allows for both the visualization and identification of the newly synthesized proteome. The key advantage of not requiring methionine-depleted media makes it particularly suitable for studying translational dynamics in a wide range of biological contexts, from cell culture to whole organisms, under physiologically relevant conditions. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this powerful technique into their studies of gene expression and cellular regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. helabucb.weebly.com [helabucb.weebly.com]

- 4. Protocol for assessing translation in living Drosophila imaginal discs by this compound incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative nascent proteome profiling by dual-pulse labelling with this compound and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effective Method for Accurate and Sensitive Quantitation of Rapid Changes of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment with surfactants enables quantification of translational activity by this compound labelling in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

O-Propargyl-Puromycin (OPP) Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the O-Propargyl-Puromycin (OPP) principle for labeling newly synthesized proteins. It covers the core mechanism, detailed experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology, molecular biology, and drug discovery.

Core Principle: Visualizing Nascent Proteins

This compound (OPP) is a powerful tool for monitoring global protein synthesis in living cells and organisms.[1] It is an analog of puromycin, an antibiotic that mimics the aminoacyl-tRNA molecule.[2] During protein synthesis, OPP enters the A-site of the ribosome and is incorporated into the C-terminus of the elongating polypeptide chain.[3][4] This incorporation leads to the premature termination of translation, resulting in truncated proteins tagged with OPP.[3]

The key feature of OPP is the presence of a terminal alkyne group.[5] This "clickable" handle allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][7][8] This enables the visualization and/or purification of newly synthesized proteins.[5] A significant advantage of OPP labeling is that it does not require methionine-free media, unlike methods using amino acid analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG).[9][10]

Below is a diagram illustrating the fundamental principle of OPP labeling.

Quantitative Data Summary

Effective OPP labeling depends on optimizing several experimental parameters. The following tables summarize key quantitative data gathered from various protocols. It is important to note that optimal conditions can vary depending on the cell type and experimental goals.[11][12]

| Parameter | Recommended Concentration/Value | Notes |

| This compound (OPP) | 2 - 50 µM | A starting concentration of 20 µM is often recommended.[4][12] The optimal concentration should be determined empirically for each cell line. |

| Incubation Time | 30 minutes - 2 hours | Shorter incubation times are possible and can minimize effects on cellular metabolism. Longer times may be needed for some cell types.[11] |

| Cycloheximide (B1669411) (CHX) - Negative Control | 50 µg/mL | Pre-incubation for 15 minutes before adding OPP is a common practice.[11] |

| Puromycin | 0.5 - 10 µg/mL | For selection of puromycin-resistant cells, not for OPP labeling itself. A kill curve is recommended to determine the optimal concentration.[13][14] |

Table 1: Recommended Concentrations and Incubation Times for OPP Labeling.

| Reagent | Typical Concentration | Purpose |

| Azide-conjugated Fluorophore | 1 - 50 µM | The optimal concentration should be determined empirically. For flow cytometry, a lower concentration (< 1 µM) may be recommended.[11] |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 1.5 M stock | Used as a catalyst in the click reaction. |

| Reducing Agent (e.g., Ascorbic Acid) | Freshly prepared | Reduces Cu(II) to the active Cu(I) state. |

| Copper Ligand (e.g., THPTA, BTTAA) | Equimolar to Cu | Accelerates the reaction and protects cells from copper toxicity.[15] |

Table 2: Typical Reagent Concentrations for the Click Chemistry Reaction.

Detailed Experimental Protocols

This section provides a generalized workflow for OPP labeling and subsequent detection by fluorescence microscopy and flow cytometry.

Cell Preparation and Labeling

-

Cell Plating : Plate cells on coverslips (for microscopy) or in appropriate culture plates (for flow cytometry) at a density that avoids confluence on the day of the experiment.[11] Allow cells to adhere and recover overnight.

-

Controls : Prepare negative controls, including a sample with no OPP treatment and a sample pre-treated with a translation inhibitor like cycloheximide (e.g., 50 µg/mL for 15 minutes) before OPP labeling.[11]

-

OPP Incubation : Replace the culture medium with pre-warmed medium containing the desired concentration of OPP (e.g., 20 µM).[12] Incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[11][12]

Fixation and Permeabilization

-

Fixation : After incubation, wash the cells with PBS. Fix the cells with 3.7% or 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[4][16]

-

Permeabilization : Wash the fixed cells with PBS. Permeabilize the cells with a solution containing 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[12] For some applications, saponin-based permeabilization may be used.[17]

Click Chemistry Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the core of the detection step.

-

Prepare Click Reaction Cocktail : Freshly prepare a cocktail containing the azide-conjugated fluorophore, copper(II) sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand in a buffer.[17]

-

Incubation : Add the click reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[3]

-

Washing : After the reaction, wash the cells multiple times with a wash buffer (e.g., PBS with a small amount of detergent).[3]

Analysis

For Fluorescence Microscopy:

-

Counterstaining (Optional) : Nuclei can be counterstained with DAPI or Hoechst.

-

Mounting : Mount the coverslips on microscope slides using an anti-fade mounting medium.[18]

-

Imaging : Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.[19]

For Flow Cytometry:

-

Cell Suspension : After the final wash, detach adherent cells and prepare a single-cell suspension in a suitable buffer (e.g., FACS buffer).[20]

-

Acquisition : Analyze the cells on a flow cytometer, using appropriate laser lines and filters to detect the fluorescence of the chosen fluorophore.

Signaling Pathways and Logical Relationships

OPP labeling is a powerful tool to study the regulation of protein synthesis in various signaling pathways. For instance, the mTOR pathway is a central regulator of cell growth and protein synthesis, and OPP can be used to measure the effects of mTOR inhibitors on translation.

Conclusion

The this compound labeling method offers a robust and versatile approach for the direct measurement of global protein synthesis. Its compatibility with various downstream applications, including fluorescence microscopy and flow cytometry, makes it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and optimizing the key quantitative parameters outlined in this guide, researchers can effectively utilize OPP to gain critical insights into the dynamic regulation of the proteome.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. helabucb.weebly.com [helabucb.weebly.com]

- 4. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]

- 10. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vectorlabs.com [vectorlabs.com]

- 13. tools.mirusbio.com [tools.mirusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.upenn.edu [med.upenn.edu]

- 17. researchgate.net [researchgate.net]

- 18. biotium.com [biotium.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Flow Cytometry Protocol [protocols.io]

O-Propargyl-Puromycin: A Technical Guide to a Powerful Tool for Monitoring Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-Puromycin (OP-Puro) is a powerful chemical probe for studying nascent protein synthesis in a wide variety of biological contexts. As an analog of the aminonucleoside antibiotic puromycin (B1679871), OP-Puro acts as a chain terminator of translation. It is incorporated into the C-terminus of elongating polypeptide chains, effectively stopping their synthesis. The key feature of OP-Puro is the presence of a terminal alkyne group, which allows for the covalent attachment of a variety of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the visualization, enrichment, and identification of newly synthesized proteins in cells, tissues, and even whole organisms. This guide provides a comprehensive overview of the discovery, development, applications, and detailed protocols for using this compound.

Core Principles and Advantages

This compound's utility stems from its unique mechanism of action. By mimicking an aminoacyl-tRNA, it enters the A-site of the ribosome and is transferred to the growing polypeptide chain. This event terminates translation and covalently links the alkyne-containing OP-Puro molecule to the C-terminus of the nascent protein.

Advantages of this compound:

-

No Requirement for Methionine-Free Media: Unlike methods that rely on methionine analogs like L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), OP-Puro does not require cells to be cultured in methionine-deficient media. This allows for the study of protein synthesis under more physiologically relevant conditions.

-

Rapid and Sensitive Detection: OP-Puro incorporation is a rapid process, allowing for the labeling of nascent proteins within minutes. The subsequent click chemistry reaction is highly efficient and specific, leading to sensitive detection with a high signal-to-noise ratio.

-

Versatility in Applications: The alkyne handle allows for the attachment of a wide range of azide-containing reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification and proteomic analysis, and other tags for various biochemical assays.

-

In Vivo Applicability: OP-Puro is cell-permeable and has been successfully used to label and visualize protein synthesis in whole organisms, including mice, Drosophila, and C. elegans.

Data Presentation

Quantitative Analysis of this compound Activity

While extensive quantitative data in single comprehensive tables is not always readily available in the literature, the following tables summarize key quantitative parameters for this compound based on available information.

| Compound | Organism/Cell Line | IC50 | Potency Comparison | Reference |

| This compound | Reticulocyte lysates & Cultured cells | Not explicitly stated in a numerical value | 2- to 3-fold lower than unmodified puromycin | [1] |

| Puromycin | NIH/3T3 cells | 3.96 µM | - | [2] |

Table 1: Comparative Inhibitory Concentrations. This table provides an indication of the inhibitory potency of this compound in comparison to its parent compound, puromycin.

| Organism/System | OP-Puro Concentration | Incubation Time | Reference |

| Mammalian Cell Lines (general) | 1-50 µM | 30-60 min | [3][4] |

| Colorectal Cancer Organoids | 2-20 µM | 30 min | [5] |

| Drosophila Imaginal Discs | Not specified | Not specified | [6] |

| Mouse (in vivo) | 49.5 mg/kg (i.p. injection) | 1 hour | [7] |

| Embryonic Cells | 20 µM (in KSOM media) | 1 hour |

Table 2: Recommended this compound Labeling Conditions. This table summarizes typical concentration ranges and incubation times for OP-Puro labeling in various biological systems. Optimal conditions may need to be determined empirically for specific experimental setups.

| Parameter | Condition | Value/Range | Reference |

| Click Reaction Time | In situ (fixed cells) | 30 min | [4] |

| Click Reaction Temperature | Room Temperature | 20-25°C | [4] |

| Copper (II) Sulfate (B86663) (CuSO₄) | Final Concentration | 100 µM - 2 mM | [4][6] |

| Reducing Agent (e.g., Sodium Ascorbate) | Final Concentration | 1-5 mM | [4][6] |

| Copper Ligand (e.g., THPTA, TBTA) | Final Concentration | 100 µM - 625 µM | [4][6] |

| Azide-Fluorophore | Final Concentration | 1-10 µM | [4] |

Table 3: Typical Click Chemistry Reaction Parameters. This table outlines the general conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used to detect incorporated this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways where OP-Puro is a valuable tool and depict common experimental workflows.

Figure 1: Mechanism of this compound Action and Detection.

Figure 2: General Experimental Workflow for this compound Labeling.

Figure 3: Application of OP-Puro in Studying mTOR Signaling.

Figure 4: Application of OP-Puro in Studying the ER Stress Response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical synthesis companies. For researchers interested in the chemical synthesis, the general scheme involves the modification of puromycin. A common starting material is N-Boc-puromycin, where the amine group is protected. The synthesis involves the propargylation of the hydroxyl group on the tyrosine moiety of puromycin. This is typically achieved by reacting N-Boc-puromycin with propargyl bromide in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF). The final step is the deprotection of the Boc group using an acid, such as trifluoroacetic acid (TFA), to yield this compound.

General Protocol for OP-Puro Labeling of Cultured Mammalian Cells

This protocol provides a general guideline for labeling nascent proteins in adherent mammalian cells.[3][4]

Materials:

-

This compound (OP-Puro) stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (see below)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Click Chemistry Reaction Cocktail (prepare fresh):

-

Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., PBS or Tris-buffered saline)

Procedure:

-

Cell Culture: Plate and culture cells to the desired confluency.

-

OP-Puro Labeling: Add OP-Puro to the cell culture medium to a final concentration of 1-50 µM.[3][4] Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[3][4]

-

Fixation: Aspirate the medium, wash the cells once with PBS, and then add the fixative solution. Incubate for 15-20 minutes at room temperature.

-

Permeabilization: Aspirate the fixative, wash the cells twice with PBS, and then add the permeabilization buffer. Incubate for 10-15 minutes at room temperature.

-

Click Reaction: Aspirate the permeabilization buffer and wash the cells once with PBS. Add the freshly prepared click chemistry reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.[4]

-

Washing: Aspirate the click reaction cocktail and wash the cells three times with wash buffer.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

-

Imaging: Wash the cells once with PBS and mount the coverslip on a microscope slide using an appropriate mounting medium. The cells are now ready for fluorescence microscopy.

Protocol for In Vivo OP-Puro Labeling in Mice

This protocol is adapted for labeling nascent proteins in a mouse model.[7]

Materials:

-

This compound (OP-Puro) solution (e.g., 10 mg/mL in PBS)

-

Sterile syringes and needles

-

Tissue dissection tools

-

Tissue homogenization buffer

-

Fixative and permeabilization solutions as described above

-

Click chemistry reaction cocktail as described above

Procedure:

-

OP-Puro Administration: Administer OP-Puro to the mouse via intraperitoneal (i.p.) injection at a dose of approximately 49.5 mg/kg.[7]

-

Incubation: Allow the OP-Puro to incorporate into nascent proteins for 1 hour.[7]

-

Tissue Harvest: Euthanize the mouse and dissect the tissue of interest.

-

Tissue Processing: Process the tissue as required for the downstream application. For imaging, the tissue can be fixed, sectioned, and then subjected to the click chemistry reaction as described in the general protocol. For proteomic analysis, the tissue can be homogenized, and the proteins extracted.

-

Click Chemistry and Analysis: Perform the click chemistry reaction on the tissue sections or protein lysate, followed by the appropriate analysis (imaging or mass spectrometry).

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

While this guide focuses on this compound, it is important to note its relationship to the broader techniques of BONCAT and FUNCAT. BONCAT and FUNCAT typically refer to the use of non-canonical amino acids like AHA and HPG to label nascent proteins. However, the principle of using a bioorthogonal handle (like the alkyne in OP-Puro) for subsequent detection via click chemistry is the same. OP-Puro can be considered a tool for a specific type of BONCAT/FUNCAT experiment that targets the C-terminus of nascent chains and does not require methionine depletion.

Conclusion

This compound has emerged as an indispensable tool for the study of protein synthesis. Its ease of use, high sensitivity, and applicability in a wide range of biological systems, including in vivo models, have made it a popular choice for researchers across various disciplines. By providing a direct and robust method to label and identify newly synthesized proteins, OP-Puro continues to contribute significantly to our understanding of the dynamic regulation of the proteome in health and disease. This technical guide provides a solid foundation for researchers to successfully incorporate this powerful technique into their experimental repertoire.

References

- 1. Treatment with surfactants enables quantification of translational activity by this compound labelling in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative nascent proteome profiling by dual-pulse labelling with this compound and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. helabucb.weebly.com [helabucb.weebly.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to FUNCAT with O-Propargyl-Puromycin: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies of Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) utilizing O-Propargyl-Puromycin (OPP). It is designed to offer a deep understanding of the technique for professionals engaged in cellular and molecular research, particularly in the context of protein synthesis and drug discovery.

Core Principles of FUNCAT with this compound

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) is a powerful technique for visualizing newly synthesized proteins in cells and tissues.[1][2][3] The use of this compound (OPP) as a non-canonical amino acid analog provides a robust and highly specific method for labeling nascent polypeptide chains.[4][5][6]

Mechanism of Action:

This compound is a cell-permeable analog of puromycin (B1679871), an aminonucleoside antibiotic that inhibits protein synthesis.[4][6][7][8][9] The structure of OPP mimics the 3' end of an aminoacylated tRNA, allowing it to enter the A site of a translating ribosome.[8][9] The ribosome then catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain and the amino group of OPP.[4][6][10] This incorporation of OPP results in the premature termination of translation and the release of a truncated polypeptide that is now tagged with a terminal alkyne group from the propargyl moiety of OPP.[4][5][11]

The alkyne-tagged proteins can then be detected via a highly specific and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[12][13][14][15][16][] In this reaction, the alkyne group on the OPP-labeled protein is covalently linked to a fluorescent azide (B81097) probe.[4][6] This allows for the sensitive and specific visualization of newly synthesized proteins using fluorescence microscopy or flow cytometry.[5][18][19]

One of the key advantages of the OPP-based FUNCAT method is that it does not require methionine-free media, which is necessary for methods using methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG).[4][6]

Figure 1: Conceptual workflow of FUNCAT with this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful implementation of FUNCAT with OPP.

Table 1: this compound (OPP) Labeling Conditions

| Parameter | Recommended Range | Notes |

| OPP Concentration | 1 - 50 µM | Optimal concentration is cell-type dependent and should be determined empirically. A starting concentration of 20 µM is often recommended.[20] |

| Incubation Time | 15 minutes - 2 hours | Shorter incubation times are sufficient due to the high labeling efficiency of OPP.[21] Longer times (e.g., >2 hours) may lead to decreased labeling.[22] |

| Cell Culture Conditions | Standard growth medium | Methionine-free medium is not required.[4][6] |

Table 2: Click Chemistry Reaction Components

| Reagent | Final Concentration | Purpose |

| Fluorescent Azide | 0.2 - 5 µM | Reporter molecule for visualization. |

| Copper(II) Sulfate (CuSO₄) | 200 µM | Source of copper catalyst.[13] |

| Reducing Agent (e.g., TCEP, Sodium Ascorbate) | 400 - 500 µM | Reduces Cu(II) to the active Cu(I) state.[13][23] |

| Copper Ligand (e.g., TBTA, THPTA) | 200 µM | Stabilizes the Cu(I) catalyst and improves reaction efficiency.[12][13][23] |

Detailed Experimental Protocols

The following protocols provide a general framework for performing FUNCAT with OPP. Optimization may be required for specific cell types and experimental conditions.

Cell Labeling with this compound

-

Cell Seeding: Plate cells on coverslips or in culture dishes at the desired density and allow them to adhere and recover overnight.[20]

-

OPP Stock Solution: Prepare a 20 mM stock solution of OPP in DMSO or water. This stock can be stored at -20°C for up to 24 months.[18]

-

Labeling: Add the OPP stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 20 µM).[20]

-

Incubation: Incubate the cells for the desired period (e.g., 1 hour) under normal cell culture conditions (37°C, 5% CO₂).

-

Washing: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.[21]

Cell Fixation and Permeabilization

-

Fixation: Add 3.7% formaldehyde (B43269) in PBS to the cells and incubate for 15 minutes at room temperature.[20]

-

Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[20]

-

Permeabilization: Add 0.5% Triton X-100 in PBS to the cells and incubate for 20 minutes at room temperature.[20]

Click Chemistry Reaction

Note: It is critical to add the reagents in the specified order and to vortex vigorously after each addition to ensure proper complex formation.[13][23] Protect the reaction mixture and samples from light from this point forward.

-

Prepare Click Reaction Cocktail (for 1 mL):

-

To 1 mL of PBS (pH 7.8), add the following:

-

1 µL of 200 mM Triazole ligand (e.g., TBTA or THPTA) stock solution (final concentration: 200 µM). Vortex for 10 seconds.[13]

-

1 µL of 500 mM TCEP stock solution (final concentration: 500 µM). Vortex for 10 seconds.[23]

-

2.5 µL of 2 mM fluorescent azide stock solution (final concentration: 5 µM). Vortex for 10 seconds.[23]

-

1 µL of 200 mM CuSO₄ stock solution (final concentration: 200 µM). Vortex for 30 seconds.[13][23]

-

-

Incubation: Remove the permeabilization buffer from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[20]

-

Washing:

Imaging and Analysis

The cells are now ready for imaging. If desired, DNA staining (e.g., with Hoechst 33342) or co-staining with antibodies for other proteins of interest can be performed following standard protocols.[3][18] Samples can be mounted on microscope slides and imaged using a fluorescence microscope or analyzed by flow cytometry.

Figure 2: Standard experimental workflow for FUNCAT-OPP.

Applications in Research and Drug Development

The FUNCAT-OPP technique has a wide range of applications, including:

-

Monitoring global protein synthesis rates: Assessing the overall translational activity of cells in response to various stimuli, stressors, or drug treatments.[11][19]

-

Identifying cell-type-specific translation: In mixed cell cultures, it is possible to identify and quantify protein synthesis in specific cell populations.[24]

-

Spatial localization of protein synthesis: Visualizing where in the cell or tissue new proteins are being made, which is particularly valuable in fields like neuroscience.[2][25]

-

High-throughput screening: The compatibility of FUNCAT-OPP with flow cytometry makes it suitable for high-throughput screening of compounds that modulate protein synthesis.[18]

-

Nascent proteome profiling: When combined with affinity purification and mass spectrometry (a technique often referred to as BONCAT or PUNCH-P), OPP labeling can be used to identify and quantify newly synthesized proteins.[9][22][26]

This technical guide provides a foundational understanding of the FUNCAT-OPP methodology. For successful implementation, it is crucial to optimize the described protocols for the specific experimental system and to include appropriate controls, such as cycloheximide-treated cells to confirm that the signal is dependent on active protein synthesis.[11][22]

References

- 1. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualizing Changes in Protein Synthesis | FUNCAT Method- Oxford Instruments [imaris.oxinst.com]

- 3. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]

- 5. thomassci.com [thomassci.com]

- 6. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]

- 7. helabucb.weebly.com [helabucb.weebly.com]

- 8. Puromycin - Wikipedia [en.wikipedia.org]

- 9. The science of puromycin: From studies of ribosome function to applications in biotechnology [pubmed.ncbi.nlm.nih.gov]

- 10. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click Chemistry [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. OPP Labeling Enables Total Protein Synthesis Quantification in CHO Production Cell Lines at the Single-Cell Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Effective Method for Accurate and Sensitive Quantitation of Rapid Changes of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to BONCAT using O-Propargyl-Puromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction to BONCAT and O-Propargyl-Puromycin (OP-Puro)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for the metabolic labeling and subsequent identification of newly synthesized proteins within a complex biological system.[1][2] This method relies on the introduction of a non-canonical amino acid or a molecule mimicking an aminoacyl-tRNA, which carries a bioorthogonal functional group—a chemical moiety that is inert within the biological context but can undergo a highly specific chemical reaction with an exogenously supplied probe.[1] This allows for the selective visualization or enrichment of proteins synthesized during a specific time window.

This compound (OP-Puro) is a key reagent in a specific application of the BONCAT methodology.[3] It is a synthetic analog of puromycin (B1679871), an aminonucleoside antibiotic that inhibits protein synthesis. Structurally, OP-Puro mimics the 3' end of an aminoacylated tRNA, allowing it to enter the A site of a translating ribosome.[4] The crucial modification in OP-Puro is the presence of a terminal alkyne group, a bioorthogonal handle that enables its detection via "click chemistry".[3][5]

Unlike traditional BONCAT which often utilizes non-canonical amino acids like L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) as surrogates for methionine, OP-Puro-based labeling does not require methionine-free media, offering a significant advantage for in vivo studies and for cell types sensitive to media changes.[3][6]

Mechanism of Action

The mechanism of OP-Puro-based BONCAT is a two-step process involving the metabolic labeling of nascent polypeptide chains followed by a bioorthogonal ligation reaction for detection or enrichment.

-

Metabolic Labeling with OP-Puro: As a puromycin analog, OP-Puro enters the acceptor (A) site of the ribosome during active protein translation. The ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain and OP-Puro. This incorporation of OP-Puro at the C-terminus of the elongating peptide chain results in the premature termination of translation.[7] Consequently, the newly synthesized, truncated polypeptide is released from the ribosome, now bearing a terminal alkyne group.[3]

-

Bioorthogonal "Click" Chemistry: The alkyne handle on the OP-Puro-labeled proteins allows for a highly specific and efficient covalent reaction with a molecule containing an azide (B81097) group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry".[5][8] The azide-containing molecule can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification and subsequent mass spectrometry or western blotting, or any other desired reporter molecule.[9]

Experimental Protocols

The following are detailed methodologies for key experiments using OP-Puro-based BONCAT.

General Considerations and Reagent Preparation

-

OP-Puro Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 20 mM. This stock can be stored at -20°C for up to 24 months.[10]

-

Click Chemistry Reaction Buffer: A typical click chemistry reaction buffer consists of a copper(II) sulfate (B86663) (CuSO₄) solution, a copper-chelating ligand such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ.[8] Alternatively, commercially available click chemistry kits provide optimized reagents.

Protocol 1: Visualization of Newly Synthesized Proteins by Fluorescence Microscopy

This protocol is adapted from established procedures for assessing translation activity in mammalian cells.[10][11]

Materials:

-

Adherent mammalian cells cultured on coverslips in a 12-well plate

-

Complete cell culture medium

-

This compound (OP-Puro) stock solution (20 mM in DMSO)

-

Cycloheximide (B1669411) (CHX) stock solution (50 mg/mL in DMSO) - for negative control

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Plating: Plate cells on coverslips in a 12-well plate to achieve 70-90% confluency on the day of the experiment.[10]

-

OP-Puro Labeling:

-

For the experimental wells, aspirate the culture medium and add fresh, pre-warmed medium containing OP-Puro at a final concentration of 2-50 µM. The optimal concentration should be determined empirically for each cell line.[11][12]

-

For the negative control, pre-treat cells with 50 µg/mL cycloheximide for 15-30 minutes before adding the OP-Puro-containing medium.[11]

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time should also be determined empirically.[11]

-

-

Fixation: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions or a validated protocol. A typical cocktail includes the azide-fluorophore, CuSO₄, a ligand, and a reducing agent in PBS.

-

Wash the cells twice with PBS.

-

Add the click chemistry reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI or Hoechst 33342 for 10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope.

Protocol 2: Quantification of Protein Synthesis by Flow Cytometry

This protocol allows for the high-throughput quantification of global protein synthesis in a cell population.[11][13]

Materials:

-

Suspension or adherent cells in culture

-

Complete cell culture medium

-

This compound (OP-Puro) stock solution (20 mM in DMSO)

-

Cycloheximide (CHX) stock solution (50 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 1% formaldehyde (B43269) in PBS)[11]

-

Permeabilization buffer (e.g., saponin-based buffer)[11]

-

Click chemistry reaction cocktail (as in Protocol 1)

-

FACS buffer (e.g., PBS with 2% FBS)

Procedure:

-

Cell Preparation and Labeling:

-

Culture cells to the desired density.

-

Perform OP-Puro labeling as described in Protocol 1, steps 2a-c, in a multi-well plate or culture flask.

-

-

Cell Harvesting:

-

For adherent cells, detach them using trypsin or a cell scraper.

-

Collect the cells by centrifugation at 300 x g for 5 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in fixation buffer and incubate for 15 minutes on ice.[11]

-

Centrifuge and wash the cells with PBS.

-

Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.

-

-

Click Chemistry Reaction:

-

Centrifuge the cells and resuspend the pellet in the click chemistry reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Analysis:

-

Wash the cells three times with permeabilization buffer.

-

Resuspend the cells in FACS buffer.

-

Analyze the fluorescent signal using a flow cytometer.

-

Protocol 3: Enrichment of Newly Synthesized Proteins for Western Blotting or Mass Spectrometry

This protocol outlines the enrichment of OP-Puro-labeled proteins using biotin-azide and streptavidin affinity purification.[9]

Materials:

-

OP-Puro labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Biotin-azide

-

Click chemistry reaction components

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffers (containing detergents like SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting)

Procedure:

-

Cell Lysis: Lyse the OP-Puro labeled cell pellet in an appropriate lysis buffer on ice. Sonicate or use other methods to shear DNA and ensure complete lysis.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reaction components, including biotin-azide.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Purification:

-

Add pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C to capture the biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash sequence includes a high-salt buffer, a detergent-containing buffer, and a final wash with a low-salt buffer.

-

-

Elution:

-

For Western blotting, elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

For mass spectrometry, perform on-bead digestion with trypsin or elute the proteins using a denaturing elution buffer compatible with downstream sample preparation.

-

-

Downstream Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against specific proteins of interest.

-

Prepare the digested peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Presentation

Table 1: Recommended OP-Puro Labeling Conditions for Mammalian Cell Lines

| Cell Line | OP-Puro Concentration (µM) | Incubation Time | Application | Reference |

| HEK293T | 2-50 (optimization recommended) | 0.5 - 2 hours | Microscopy, Flow Cytometry | [10][11] |

| HeLa | 2-50 (optimization recommended) | 0.5 - 2 hours | Microscopy, Flow Cytometry | [10] |

| Huh-7 | 2-50 (optimization recommended) | 0.5 - 2 hours | Microscopy, Flow Cytometry | [10] |

| Vero | 2-50 (optimization recommended) | 0.5 - 2 hours | Microscopy, Flow Cytometry | [10] |

| Mouse Bone Marrow Cells (in vivo) | 49.5 mg/kg (i.p. injection) | 1 hour | Flow Cytometry | [13] |

| Colorectal Cancer Organoids | 2-20 (optimization recommended) | 30 minutes | Microscopy | [12] |

Table 2: Comparison of BONCAT Methodologies

| Feature | OP-Puro Labeling | AHA/HPG Labeling |

| Mechanism | Chain termination by a puromycin analog | Methionine surrogate incorporation |

| Requirement for Met-free media | No | Yes |

| Labeling Time | Typically shorter (minutes to a few hours) | Can be longer (hours to days) |

| Toxicity | Potentially higher due to protein synthesis inhibition | Generally lower, but can affect cell growth and metabolism |

| Applications | Visualization and enrichment of nascent proteome, in vivo studies | Visualization and enrichment of nascent proteome, pulse-chase experiments |

Mandatory Visualizations

Caption: Experimental workflow for BONCAT using this compound.

Caption: Mechanism of this compound action in the ribosome.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Springer Nature Experiments [experiments.springernature.com]

- 2. Detection of protein-synthesizing microbes via bioorthogonal non-canonical amino acid tagging (BONCAT) [protocols.io]

- 3. salic.med.harvard.edu [salic.med.harvard.edu]

- 4. lumiprobe.com [lumiprobe.com]

- 5. helabucb.weebly.com [helabucb.weebly.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Propargyl-Puromycin: A Technical Guide to Monitoring Global Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-Puromycin (OPP) is a powerful and versatile tool for the sensitive and specific detection of global protein synthesis in cells and organisms. As an analog of puromycin, OPP is incorporated into the C-terminus of nascent polypeptide chains by ribosomes, leading to the termination of translation.[1][2][3] The key feature of OPP is its terminal alkyne group, which allows for a highly specific and efficient covalent reaction with fluorescent azides or biotin-azides via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This enables the visualization and quantification of newly synthesized proteins, providing a dynamic snapshot of the cellular translatome.

This technical guide provides an in-depth overview of the core principles of the OPP-based protein synthesis assay, detailed experimental protocols, and data interpretation for researchers in basic science and drug development.

Mechanism of Action

This compound is a cell-permeable molecule that mimics the structure of aminoacyl-tRNA.[4][5] This mimicry allows it to enter the A-site of the ribosome during active translation. The ribosome then catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain and the amino group of OPP. This incorporation of OPP effectively terminates translation, as it lacks the necessary components for the subsequent translocation and peptide bond formation steps.[2][6] The result is a truncated polypeptide chain covalently tagged with a "clickable" alkyne group, ready for subsequent detection.[1][3]

References

- 1. This compound, Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]

- 2. helabucb.weebly.com [helabucb.weebly.com]

- 3. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]

- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

chemical properties and structure of O-Propargyl-Puromycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Properties, Structure, and Applications of O-Propargyl-Puromycin.

This compound (OPP) is a powerful molecular tool for the investigation of nascent protein synthesis. As an analog of puromycin (B1679871), it incorporates into the C-terminus of translating polypeptide chains, effectively terminating translation. The key feature of OPP is its terminal alkyne group, which allows for the covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the visualization and isolation of newly synthesized proteins in a variety of biological contexts. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a synthetically modified aminonucleoside antibiotic. Its structure is characterized by the presence of a propargyl group attached to the tyrosine moiety of puromycin. This modification is crucial for its utility in modern proteomics research.

| Property | Value |

| Molecular Formula | C₂₄H₂₉N₇O₅[1][2][3][4] |

| Molecular Weight | 495.53 g/mol [1][5] |

| CAS Number | 1416561-90-4[1][2][4] |

| Appearance | Colorless to slightly white solid[1] |

| Purity | ≥95% (HPLC)[1] |

| Solubility | Soluble in DMSO and DMF[2][3]. Soluble in PBS (up to 50 mM, pH adjusted to 5.0)[1]. |

| Storage | Store at -20°C[1][6]. |

| SMILES String | CN(C)c1ncnc2c1ncn2[C@@H]3O--INVALID-LINK----INVALID-LINK--Cc4ccc(OCC#C)cc4">C@@H[C@H]3O[3] |

| IUPAC Name | 3'-[[(2S)-2-amino-1-oxo-3-[4-(2-propyn-1-yloxy)phenyl]propyl]amino]-3'-deoxy-N,N-dimethyl-adenosine[2][4] |

Mechanism of Action

This compound acts as a chain terminator during protein synthesis. Due to its structural similarity to the 3' end of aminoacyl-tRNA, it enters the A-site of the ribosome. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and the amino group of OPP. This incorporation of OPP into the C-terminus of the polypeptide chain results in the premature termination of translation.[1][4] The alkyne handle on the incorporated OPP molecule is then available for subsequent bioorthogonal reactions.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. Optimal conditions may vary depending on the cell type and experimental goals.

Labeling of Nascent Proteins in Cultured Cells

-

Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy or multi-well plates for flow cytometry) and culture until they reach the desired confluency.

-

OPP Labeling:

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration typically ranges from 1 to 50 µM.

-

Remove the existing medium from the cells and replace it with the OPP-containing medium.

-

Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time can be adjusted to control the extent of labeling.

-

-

Cell Fixation and Permeabilization:

-

After labeling, wash the cells once with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS containing 3% BSA.

-

Click Chemistry Reaction for Visualization

This protocol describes the conjugation of an azide-functionalized fluorescent dye to the alkyne-modified nascent proteins.

-

Prepare Click Reaction Cocktail: Prepare the cocktail fresh and protected from light. For a 1 ml reaction, mix the following in order:

-

PBS: 880 µl

-

Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 10 mM stock): 1 µl

-

Copper(II) Sulfate (CuSO₄, 50 mM stock): 20 µl

-

Sodium Ascorbate (1 M stock, freshly prepared): 100 µl

-

-

Click Reaction:

-

Remove the wash buffer from the fixed and permeabilized cells.

-

Add the Click Reaction Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS containing 3% BSA.

-

If desired, counterstain the nuclei with a DNA dye such as DAPI.

-

Wash the cells twice with PBS.

-

-

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium and proceed with fluorescence microscopy.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Nascent Protein Labeling

Caption: Experimental workflow for labeling and detecting nascent proteins using this compound.

This compound in Studying the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, primarily by controlling protein synthesis.[7][8] this compound can be used as a direct readout of mTORC1 activity, as mTORC1 signaling promotes the translation of specific mRNAs. By quantifying the amount of OPP incorporation, researchers can assess the impact of various stimuli or inhibitors on mTOR-dependent protein synthesis.

Caption: Simplified mTOR signaling pathway leading to protein synthesis, measurable by OPP incorporation.

Investigating the Unfolded Protein Response (UPR) with this compound

The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key component of the UPR is the transient attenuation of global protein synthesis to reduce the protein load on the ER. This compound can be employed to quantify this reduction in translation, providing insights into the kinetics and magnitude of the UPR.

Caption: The Unfolded Protein Response (UPR) pathway leading to translational attenuation, quantifiable by OPP.

References

- 1. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click-iT® Plus OPP Alexa Fluor® Protein Synthesis Assay in Embryonic Cells [bio-protocol.org]

- 6. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

O-Propargyl-Puromycin: A Technical Guide to its Mechanism of Translational Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Propargyl-Puromycin (OP-Puro) is a powerful molecular tool for studying protein synthesis. As an analog of the aminonucleoside antibiotic puromycin (B1679871), OP-Puro acts as a potent inhibitor of translation in both prokaryotic and eukaryotic cells. Its unique propargyl group allows for the covalent attachment of reporter molecules via "click chemistry," enabling the visualization and identification of newly synthesized proteins. This technical guide provides an in-depth exploration of the core mechanism by which OP-Puro arrests translation, details the cellular consequences of this inhibition, and offers comprehensive experimental protocols for its application in research.

The Core Mechanism: How this compound Halts Protein Synthesis

The inhibitory action of this compound is rooted in its structural mimicry of an aminoacyl-tRNA, the fundamental building block of protein synthesis.[1] This molecular deception allows it to hijack the ribosomal machinery, leading to the premature termination of translation.

Specifically, the process unfolds as follows:

-

Entry into the Ribosomal A-Site: Like an incoming aminoacyl-tRNA, OP-Puro enters the acceptor (A) site of a translating ribosome.[2]

-

Peptidyl Transfer: The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain residing in the P-site and the amino group of OP-Puro in the A-site.[1]

-

Premature Chain Termination: Unlike a genuine aminoacyl-tRNA, OP-Puro lacks the necessary chemical structure to allow for the translocation of the newly formed peptidyl-OP-Puro molecule from the A-site to the P-site. This inability to translocate, coupled with the instability of the peptidyl-OP-Puro adduct within the ribosome, leads to the dissociation of the truncated polypeptide from the ribosome.[1][3] This effectively terminates translation.

The key structural feature of OP-Puro that facilitates this process is its resemblance to the 3' end of a tyrosyl-tRNA.[1] However, the amide bond linking the amino acid mimic to the ribose in puromycin and its analogs is more stable than the ester bond in a natural aminoacyl-tRNA, contributing to the disruption of the translation cycle.

The propargyl group, a small alkyne functional group, is the key modification that distinguishes OP-Puro from its parent compound, puromycin. This group does not significantly interfere with the mechanism of translational inhibition but serves as a bio-orthogonal handle for downstream applications.[4]

Quantitative Data on Translational Inhibition

| Cell Line | IC50 / Effective Concentration (µg/mL) | IC50 / Effective Concentration (µM) | Reference(s) |

| A549 (Human Lung Carcinoma) | 0.5 - 1.0 | 0.94 - 1.88 | [5] |

| HepG2 (Human Liver Carcinoma) | 7.0 (optimal dose for selection) | 13.1 | [6] |

| HT29 (Human Colon Adenocarcinoma) | 0.5 | 0.94 | [7] |

| Jurkat (Human T-cell Leukemia) | 1.0 | 1.88 | [8] |

| K562 (Human Myelogenous Leukemia) | 2.0 - 2.5 | 3.75 - 4.69 | [9][10] |

| NIH/3T3 (Mouse Embryonic Fibroblast) | 2.11 | 3.96 | [11][12] |

Note: The molar mass of puromycin is 544.55 g/mol . The optimal concentration for OP-Puro is likely to be in a similar range, though empirical determination for each cell type and experimental setup is recommended.

Cellular Consequences of Translational Arrest: The Integrated Stress Response

The abrupt halt of protein synthesis by OP-Puro triggers a cellular stress signaling network known as the Integrated Stress Response (ISR). This pathway is a conserved mechanism that allows cells to adapt to various stress conditions, including amino acid starvation, viral infection, and the accumulation of unfolded proteins.

The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation is carried out by one of four stress-sensing kinases:

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation, which is mimicked by the action of puromycin analogs.

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by unfolded protein stress in the endoplasmic reticulum.

-

PKR (Protein Kinase R): Activated by double-stranded RNA, often a hallmark of viral infection.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency.

Phosphorylated eIF2α acts as a potent inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global downregulation of cap-dependent translation, conserving resources and preventing the synthesis of new proteins that cannot be properly folded under stress conditions.

Paradoxically, while global translation is suppressed, the translation of a select group of mRNAs containing upstream open reading frames (uORFs) is enhanced. A key target of this preferential translation is the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, stress resistance, and, if the stress is too severe or prolonged, apoptosis.

Experimental Protocols

The propargyl group on OP-Puro enables its detection through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This allows for the attachment of a variety of reporter molecules, such as fluorophores or biotin, for downstream analysis.

General Protocol for OP-Puro Labeling and Detection in Cultured Cells

This protocol provides a general framework for labeling newly synthesized proteins with OP-Puro and detecting them via fluorescence microscopy.

Materials:

-

This compound (OP-Puro) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Ligand (e.g., TBTA)

-

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

-

OP-Puro Labeling:

-

Prepare a working solution of OP-Puro in pre-warmed cell culture medium. The final concentration should be empirically determined but typically ranges from 1 to 20 µM.[1]

-

Remove the old medium from the cells and add the OP-Puro-containing medium.

-

Incubate for the desired labeling period (e.g., 30-60 minutes) at 37°C.

-

-

Fixation:

-

Remove the labeling medium and wash the cells twice with PBS.

-

Add the fixative and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Staining and Mounting:

-

Incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope.

Detailed Protocol for Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) using OP-Puro

FUNCAT is a technique that utilizes OP-Puro to visualize newly synthesized proteins in cells and tissues.[13]

Materials:

-

Same as the general protocol, with the addition of specific buffers for tissue processing if applicable.

Procedure:

-

Labeling:

-

For cultured cells, follow the labeling steps in the general protocol.

-

For tissues, OP-Puro can be administered in vivo via injection or used to label ex vivo tissue slices in culture medium.[2]

-

-

Fixation and Permeabilization:

-

Follow the fixation and permeabilization steps as described in the general protocol. For tissues, ensure adequate penetration of the fixative and permeabilization buffer.

-

-

Click Chemistry:

-

Prepare a fresh click reaction mix. A typical recipe for a 500 µL reaction is:

-

387.5 µL PBS

-

10 µL of 50 mM CuSO4

-

100 µL of 50 mM TBTA in DMSO/t-butanol

-

2.5 µL of fluorescent azide (e.g., 2 mM Alexa Fluor 488 azide)

-

Vortex briefly.

-

Immediately before use, add 50 µL of 500 mM sodium ascorbate (B8700270) (freshly prepared).

-

-

Incubate the samples in the click reaction mix for 30 minutes at room temperature in the dark.

-

-

Washing and Counterstaining:

-

Wash the samples three times with PBS containing 0.5% Triton X-100.

-

Wash twice with PBS.

-

Counterstain with DAPI or other cellular markers as needed.

-

-

Mounting and Imaging:

-

Mount the samples and image using a confocal or epifluorescence microscope.

-

Ribosome Profiling after OP-Puro Treatment

Ribosome profiling (Ribo-Seq) is a high-throughput sequencing technique used to map the positions of ribosomes on mRNA transcripts.[14] When combined with OP-Puro treatment, it can provide insights into where ribosomes stall or terminate upon drug exposure.

Materials:

-

OP-Puro

-

Cycloheximide (B1669411) (optional, to "freeze" ribosomes in place)

-

Lysis buffer

-

RNase I

-

Sucrose (B13894) density gradient solutions

-

RNA purification kits

-

Library preparation reagents for next-generation sequencing

Procedure:

-

Cell Treatment: Treat cells with OP-Puro for a desired period. Optionally, add cycloheximide for the last few minutes of the incubation to stabilize ribosome-mRNA complexes.

-

Cell Lysis: Lyse the cells in a buffer that preserves ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).

-

Ribosome Isolation: Isolate the monosomes by ultracentrifugation through a sucrose density gradient.[15]

-

RNA Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation:

-